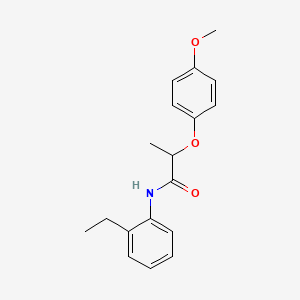

N-(2-ethylphenyl)-2-(4-methoxyphenoxy)propanamide

Description

N-(2-Ethylphenyl)-2-(4-methoxyphenoxy)propanamide is a synthetic propanamide derivative characterized by a 2-ethylphenyl group attached to the amide nitrogen and a 4-methoxyphenoxy moiety on the propanamide chain. The 4-methoxyphenoxy group is a critical pharmacophore, influencing electronic properties and binding interactions, while the ethylphenyl substituent may enhance lipophilicity and bioavailability .

Properties

IUPAC Name |

N-(2-ethylphenyl)-2-(4-methoxyphenoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c1-4-14-7-5-6-8-17(14)19-18(20)13(2)22-16-11-9-15(21-3)10-12-16/h5-13H,4H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQDUHGAPXPSLPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C(C)OC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-ethylphenyl)-2-(4-methoxyphenoxy)propanamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound is characterized by a unique arrangement of substituents that influences its chemical reactivity and biological properties. The structure consists of an ethylphenyl group, a methoxyphenoxy moiety, and a propanamide backbone, which collectively contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, which can lead to anti-inflammatory effects.

- Receptor Binding : It has the potential to bind to specific cellular receptors, modulating signal transduction pathways that affect cell proliferation and survival.

- Gene Expression Modulation : this compound might influence gene expression by interacting with transcription factors or other regulatory proteins, thereby impacting cellular functions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness has been evaluated through in vitro studies, demonstrating significant inhibition of bacterial growth.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in several models. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory diseases.

Case Studies and Experimental Data

-

Antimicrobial Activity : A study conducted on the antimicrobial efficacy of the compound revealed that it significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent.

Pathogen MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 - Anti-inflammatory Mechanism : In a model of induced inflammation, treatment with this compound resulted in a significant reduction in edema compared to control groups. The compound was found to downregulate COX-II expression, which is crucial for prostaglandin synthesis involved in inflammation.

- Cell Proliferation Studies : In vitro assays demonstrated that the compound could inhibit the proliferation of cancer cell lines. This suggests potential applications in cancer therapy, where modulation of cell growth is critical.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

- N-(5-Amino-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide (CAS 1020056-70-5): Shares the 4-methoxyphenoxy group but features a 5-amino-2-fluorophenyl substituent.

- N-(4-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide (CAS sc-329788): Contains a 4-amino-2-methylphenyl group. The methyl group improves steric bulk, which may affect target binding compared to the ethyl group in the target compound .

Variations in the Propanamide Chain

- N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide: Synthesized via acyl chloride coupling, this compound replaces the methoxyphenoxy group with a hydrophobic isobutylphenyl chain. The chlorine atom on the phenethyl group may enhance metabolic stability .

- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Combines a naphthalenyl group with an indole-ethyl substituent.

Physicochemical Properties

*LogP values estimated using fragment-based methods.

Key Observations :

Enzyme Inhibition

- Sulfonamide Analogs (): Compounds like 21a and 21b (dichlorophenyl sulfonyl derivatives) exhibit potent inhibition of Pseudomonas enzymes due to sulfonyl electronegativity. In contrast, methoxyphenoxy derivatives may target different enzyme classes, such as cyclooxygenases (COX), as seen in naproxen-derived amides .

- Benzimidazole Derivatives () : The benzimidazole-ethyl group in C19H21N3O3 enhances hydrogen bonding with proteases, a feature absent in the target compound.

Anti-Inflammatory Potential

- Naproxen Hybrids (): The methoxynaphthalenyl group in N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide mimics naproxen’s COX-2 selectivity. The target compound’s simpler methoxyphenoxy group may offer milder activity but improved synthetic accessibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.